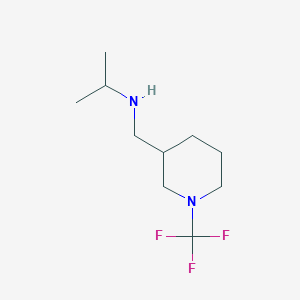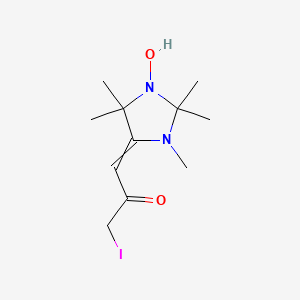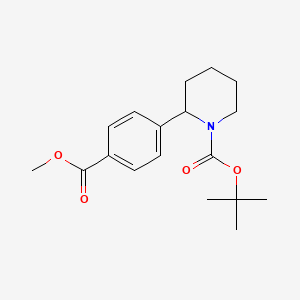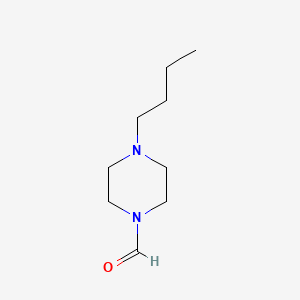
4-Butylpiperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylpiperazine-1-carbaldehyde is an organic compound with the molecular formula C9H18N2O It is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazine-1-carbaldehyde typically involves the reaction of butylamine with piperazine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde. Common reagents used in this process include oxidizing agents such as sodium periodate or potassium permanganate.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Butylpiperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Butylpiperazine-1-carboxylic acid.
Reduction: 4-Butylpiperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Scientific Research Applications
4-Butylpiperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 4-Butylpiperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug development .
Comparison with Similar Compounds
- 4-Methylpiperazine-1-carbaldehyde
- 4-Ethylpiperazine-1-carbaldehyde
- 4-Propylpiperazine-1-carbaldehyde
Comparison: 4-Butylpiperazine-1-carbaldehyde is unique due to its longer butyl side chain, which can influence its chemical reactivity and biological interactions. Compared to its shorter-chain analogs, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications where these characteristics are advantageous .
Properties
CAS No. |
21863-67-2 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-butylpiperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h9H,2-8H2,1H3 |
InChI Key |
MFUCSEPEJYAZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


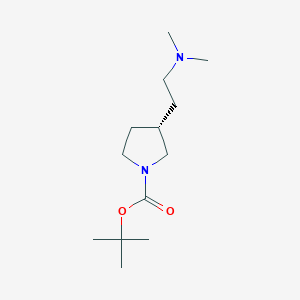
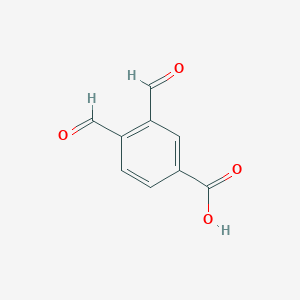
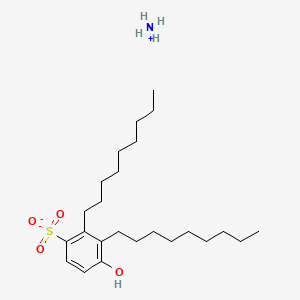
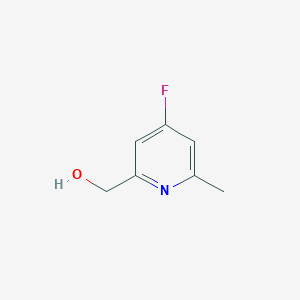
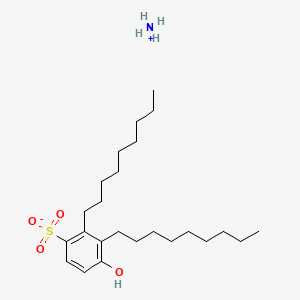
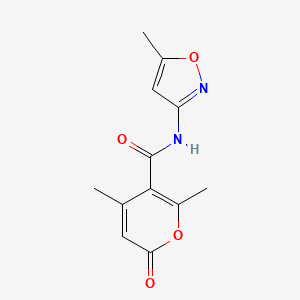
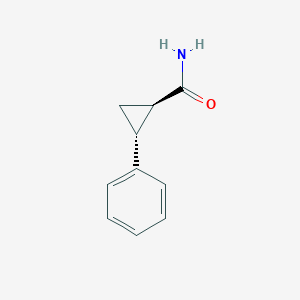

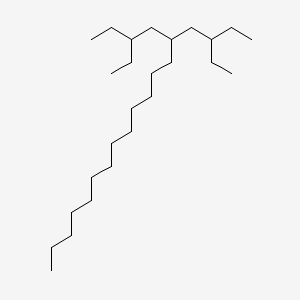
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine](/img/structure/B13964019.png)

